molecular formula C16H14F2O B1327415 2',4'-Difluoro-3-(2-methylphenyl)propiophenone CAS No. 898790-08-4

2',4'-Difluoro-3-(2-methylphenyl)propiophenone

Cat. No.: B1327415
CAS No.: 898790-08-4
M. Wt: 260.28 g/mol
InChI Key: OEOOSHFOYQASKC-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . It is characterized by the presence of two fluorine atoms and a methyl group attached to a propiophenone backbone. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as 2’,4’-difluorobenzoyl chloride) and an aromatic compound (such as 2-methylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 2’,4’-Difluoro-3-(2-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Types of Reactions:

    Oxidation: 2’,4’-Difluoro-3-(2-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Difluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2-methylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • 2’,4’-Difluoroacetophenone
  • 2’,4’-Difluorobenzophenone
  • 2’,4’-Difluoro-3-(4-methylphenyl)propiophenone

Comparison: 2’,4’-Difluoro-3-(2-methylphenyl)propiophenone is unique due to the presence of both fluorine atoms and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .

Biological Activity

2',4'-Difluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that belongs to the propiophenone family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure

The molecular formula for this compound is C16H14F2O. The presence of fluorine atoms in its structure may influence its biological properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to various biochemical pathways being activated or inhibited, impacting cellular functions such as proliferation, apoptosis, and metabolic processes. The compound's mechanism is thought to involve:

  • Disruption of Cellular Membranes : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular homeostasis.

Biological Activities

Research has explored several biological activities associated with this compound, including:

  • Antimicrobial Activity : Investigations into its antimicrobial properties have indicated potential effectiveness against various bacterial strains.
  • Antifungal Properties : Preliminary studies suggest that this compound may exhibit antifungal activity, making it a candidate for further exploration in antifungal drug development.
  • Antioxidant Activity : Some studies have indicated that derivatives of propiophenones possess antioxidant properties that could protect cells from oxidative stress.

Research Findings

Several studies have contributed to understanding the biological activity of this compound. Below are key findings from recent research:

StudyFindings
Investigated antimicrobial and antifungal properties; potential application in drug development.
Demonstrated antioxidant activity comparable to known antioxidants like ascorbic acid.
Explored interactions with enzyme systems; suggested inhibitory effects on specific enzymes related to metabolic pathways.

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of growth in several Gram-positive and Gram-negative bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that indicates strong potential as an antimicrobial agent.
  • Antioxidant Activity : In vitro assays demonstrated that the compound exhibited DPPH radical scavenging activity, suggesting its role as an antioxidant. The results showed that at certain concentrations, it effectively reduced oxidative stress markers in cultured cells.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOOSHFOYQASKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644045
Record name 1-(2,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-08-4
Record name 1-(2,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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